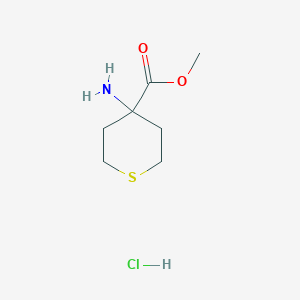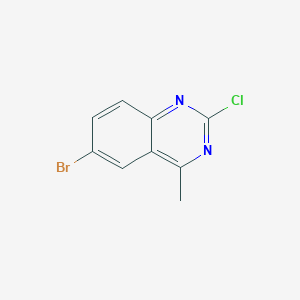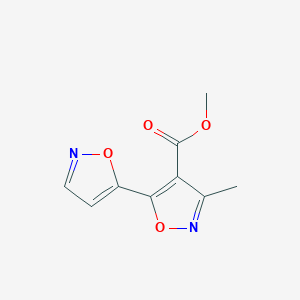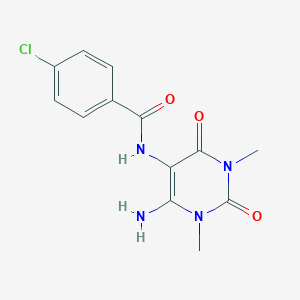
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, also known as CDK9 inhibitor, is a potent small molecule inhibitor that has gained significant interest in the field of cancer research. It has been shown to have a promising role in the treatment of a variety of cancers, including leukemia, lymphoma, and solid tumors. In
Mecanismo De Acción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor works by binding to the ATP-binding site of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which prevents the phosphorylation of RNA polymerase II and inhibits transcriptional elongation. This results in the downregulation of genes that are critical for cancer cell survival and proliferation. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to inhibit the activity of other CDKs, including CDK1, CDK2, and CDK7, which may contribute to its anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to downregulate the expression of genes that are critical for cancer cell survival and proliferation, including MYC, MCL1, and BCL2. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to inhibit the activity of other CDKs, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, which makes it an ideal tool for studying the role of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide in cancer biology. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has several limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate into tumor tissues. In addition, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, there are several future directions that need to be explored. One direction is to identify biomarkers that can predict the response to N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor. Another direction is to explore the combination of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is a need to develop more potent and selective N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitors that can overcome the limitations of current inhibitors. Overall, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has the potential to become a valuable tool for cancer research and therapy.
Métodos De Síntesis
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 2,6-dioxo-1,3-dimethyl-1H-pyrimidine-4-carboxylic acid, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has shown promising results in preclinical studies and is currently being evaluated in clinical trials. It has been shown to inhibit the growth of cancer cells by blocking the activity of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide, a protein that plays a critical role in the regulation of gene expression. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide is a member of the cyclin-dependent kinase (CDK) family, which is involved in cell cycle regulation and transcriptional control. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide inhibitor has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to other treatments.
Propiedades
Número CAS |
166115-74-8 |
|---|---|
Nombre del producto |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
Fórmula molecular |
C13H13ClN4O3 |
Peso molecular |
308.72 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-17-10(15)9(12(20)18(2)13(17)21)16-11(19)7-3-5-8(14)6-4-7/h3-6H,15H2,1-2H3,(H,16,19) |
Clave InChI |
YHIJQLWVSUVSHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC=C(C=C2)Cl)N |
Sinónimos |
Benzamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-4-chloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
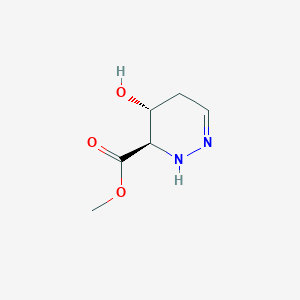
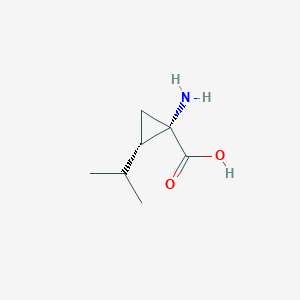

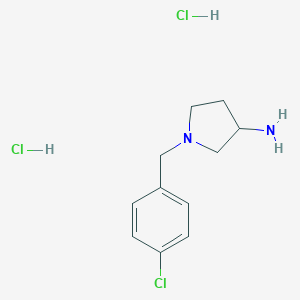
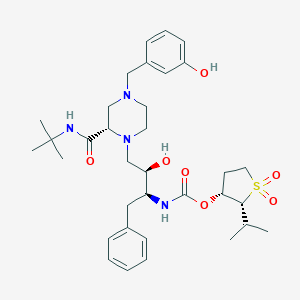
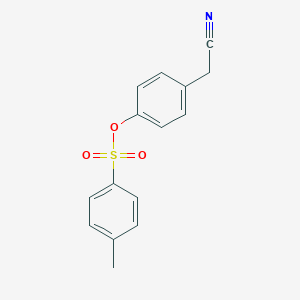
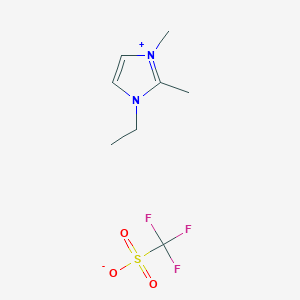

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

